3-(N-methyl-tert-butyloxycarbonylamino)-4-methylpyrrolidine
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Overview
Description
3-(N-methyl-tert-butyloxycarbonylamino)-4-methylpyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group and an N-methyl-tert-butyloxycarbonylamino group. It is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-methyl-tert-butyloxycarbonylamino)-4-methylpyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the N-methyl-tert-butyloxycarbonylamino Group: This step involves the reaction of the pyrrolidine derivative with N-methyl-tert-butyl carbamate in the presence of a suitable base, such as potassium carbonate or sodium hydride, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(N-methyl-tert-butyloxycarbonylamino)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-(N-methyl-tert-butyloxycarbonylamino)-4-methylpyrrolidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound may be used in the study of biological processes and as a tool for probing biochemical pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(N-methyl-tert-butyloxycarbonylamino)-4-methylpyrrolidine involves its interaction with molecular targets and pathways within biological systems. The specific mechanism depends on the context in which the compound is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-tert-butyloxycarbonylamino derivatives: Compounds with similar functional groups and structural features.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring with various substitutions.
Uniqueness
3-(N-methyl-tert-butyloxycarbonylamino)-4-methylpyrrolidine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
174727-05-0 |
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Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(4-methylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-12-7-9(8)13(5)10(14)15-11(2,3)4/h8-9,12H,6-7H2,1-5H3 |
InChI Key |
KTHLZMRSSMOXEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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